![molecular formula C17H23N3O B2439736 N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide CAS No. 2411287-85-7](/img/structure/B2439736.png)
N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide
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Description
“N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide” is a compound that has been studied for its potential applications in medicinal chemistry . It is related to a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives that have been designed and synthesized for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the design and creation of acetylcholinesterase inhibitors (AChEIs) . The bioactivities of these compounds were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis
The molecular structure of “N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide” is complex, with a molecular weight of 219.33 . The InChI key for this compound is VQOQFWUXNDOQEN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide” include a molecular weight of 219.33 . It is in liquid form .Safety And Hazards
The safety information for this compound indicates that it is dangerous. The hazard statements include H302, H312, H314, and H332 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, and P501 .
Future Directions
The future directions for the research and development of this compound could involve further exploration of its potential as a treatment for Alzheimer’s disease. The compound could be considered as a lead compound for the development of AD drugs . Further studies could also explore its potential applications in other areas of medicinal chemistry.
properties
IUPAC Name |
N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-3-7-17(21)18-10-11-20-13-12-19(2)14-16(20)15-8-5-4-6-9-15/h4-6,8-9,16H,10-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMLIBBSICDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CCN(CC1C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide |
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